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Compound of Interest

Compound Name: Hdac6-IN-19

Cat. No.: B12395891 Get Quote

Disclaimer: No specific publicly available scientific literature or data could be found for a

compound designated "Hdac6-IN-19." This technical guide will therefore provide a

comprehensive overview of the biological functions of Histone Deacetylase 6 (HDAC6) and its

inhibitors, drawing upon established research in the field. The principles, experimental

protocols, and data presented are representative of those used to characterize selective

HDAC6 inhibitors and will be invaluable to researchers in this area.

Introduction to HDAC6
Histone Deacetylase 6 (HDAC6) is a unique member of the class IIb HDAC family, primarily

localized in the cytoplasm.[1][2][3] Unlike other HDACs that predominantly target nuclear

histones to regulate gene expression, HDAC6's main substrates are non-histone proteins.[3][4]

This distinct substrate specificity positions HDAC6 as a critical regulator of various cellular

processes, including cell motility, protein quality control, and signal transduction.[1][3]

Structurally, HDAC6 possesses two active catalytic domains and a C-terminal zinc finger

ubiquitin-binding domain (ZnF-UBP), which is crucial for its role in protein degradation

pathways.[5][6] The growing body of evidence linking HDAC6 dysregulation to diseases such

as cancer, neurodegenerative disorders, and inflammatory conditions has made it an attractive

therapeutic target.[2][3][4]

Core Biological Functions of HDAC6
HDAC6's diverse biological functions are primarily mediated through the deacetylation of its

key cytoplasmic substrates.
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1. Cytoskeletal Dynamics and Cell Motility:

One of the most well-characterized functions of HDAC6 is the deacetylation of α-tubulin, a

major component of microtubules.[1][2][7] By removing acetyl groups from α-tubulin, HDAC6

influences microtubule stability and dynamics, which are essential for processes like cell

migration and intracellular transport.[8] Inhibition of HDAC6 leads to hyperacetylation of α-

tubulin, which can impact cancer cell motility and invasion.[1]

2. Protein Quality Control and Aggresome Formation:

Through its ubiquitin-binding domain, HDAC6 plays a pivotal role in the cellular response to

misfolded protein stress.[5][8] It recognizes and binds to ubiquitinated misfolded proteins and

facilitates their transport along microtubules to form a perinuclear inclusion body called the

aggresome.[8] This process sequesters toxic protein aggregates for subsequent degradation

via autophagy.[8][9] This function is particularly relevant in neurodegenerative diseases

characterized by protein aggregation, such as Alzheimer's and Huntington's disease.

3. Chaperone Function Regulation:

HDAC6 deacetylates the molecular chaperone Heat Shock Protein 90 (Hsp90).[5][10] The

acetylation status of Hsp90 affects its chaperone activity, which is critical for the stability and

function of numerous client proteins involved in cell signaling and survival, including many

oncoproteins.[10] By modulating Hsp90 function, HDAC6 influences cellular stress responses

and the stability of key signaling proteins.

4. Immune Regulation:

HDAC6 is emerging as a significant regulator of the immune system. It has been shown to

modulate T-cell function and the production of inflammatory cytokines.[11] Selective inhibition

of HDAC6 can have anti-inflammatory effects, suggesting its potential as a therapeutic target

for autoimmune and inflammatory diseases.[11]

Quantitative Data for Representative HDAC6
Inhibitors
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The following table summarizes the in vitro potency (IC50 values) of several well-characterized

HDAC6 inhibitors against HDAC6 and other HDAC isoforms, highlighting their selectivity.

Inhibitor
HDAC6 IC50
(nM)

HDAC1 IC50
(nM)

Selectivity
(HDAC1/HDAC
6)

Reference

Tubastatin A 4 195 48.75 [12]

ACY-1215

(Ricolinostat)
5 132 26.4 [12]

CAY10603 2.5 >10,000 >4000 [8]

JOC1 ~20 >10,000 >500 [2]

Signaling Pathways Modulated by HDAC6 Inhibition
HDAC6 inhibition can impact multiple signaling pathways due to its influence on key regulatory

proteins.
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Figure 1: Signaling pathways affected by HDAC6 inhibition.

Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of HDAC6 inhibitors.

HDAC6 Enzymatic Assay (Fluorometric)
This assay quantifies the enzymatic activity of HDAC6 and the inhibitory potential of test

compounds.

Principle: A fluorogenic substrate containing an acetylated lysine is deacetylated by HDAC6. A

developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule
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that can be measured.

Materials:

Recombinant human HDAC6 enzyme

HDAC6 fluorometric substrate (e.g., Boc-Lys(Ac)-AMC)

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

Developer solution (e.g., containing Trichostatin A and a protease)

Test compound (e.g., Hdac6-IN-19) dissolved in DMSO

96-well black microplate

Fluorescence microplate reader

Procedure:

Prepare serial dilutions of the test compound in assay buffer.

In a 96-well plate, add assay buffer, the fluorometric substrate, and the test compound

dilutions.

Initiate the reaction by adding the recombinant HDAC6 enzyme to each well.

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

Stop the enzymatic reaction and develop the fluorescent signal by adding the developer

solution.

Incubate at 37°C for 15-30 minutes.

Measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm).

Calculate the percent inhibition for each compound concentration and determine the IC50

value.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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